(3Ar,9aS,9bR)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one
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Overview
Description
CID 10868725 is a natural product found in Lindheimera texana, Arnica angustifolia, and other organisms with data available.
Scientific Research Applications
Synthesis and Biological Applications
- Novel hexahydroquinoline derivatives containing benzofuran moiety have been synthesized, showing cytotoxic effects against human hepatocellular carcinoma cell lines (El-Deen, Anwar, & Hasabelnaby, 2016).
- Tetrahydrobenzofuran-4-one derivatives have been evaluated for antibacterial activities against various Gram-negative and Gram-positive bacteria, displaying significant inhibitory effects (Xia, Idhayadhulla, Lee, Kim, & Wee, 2015).
Antitumor Potential
- Dihydrobenzofuran lignans and related compounds have been investigated as potential antitumor agents that inhibit tubulin polymerization, showing activity against leukemia and breast cancer cell lines (Pieters, Van Dyck, Gao, Bai, Hamel, Vlietinck, & Lemiére, 1999).
Antifungal and Anthelmintic Activity
- Benzofuran derivatives containing a thiazolo benzimidazole nucleus have shown antifungal and anthelmintic activity, effective against various microorganisms and earthworms (Kenchappa, Bodke, Telkar, & Sindhe, 2017).
Other Applications
- Synthesis of benzofuran-morpholinomethyl-pyrazoline hybrids as vasorelaxant agents has been explored, indicating significant vasodilatation properties in rat thoracic aortic rings (Hassan, Rahman, Saleh, & Jaleel, 2014).
- Novel synthesis methods of benzofuran derivatives have been developed for potential anti-HIV, anticancer, and antimicrobial applications (Rida, El‐Hawash, Fahmy, Hazza, & El-Meligy, 2006).
Properties
Molecular Formula |
C16H26O2 |
---|---|
Molecular Weight |
250.38 g/mol |
IUPAC Name |
(3aR,9aS,9bR)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one |
InChI |
InChI=1S/C16H26O2/c1-14(2)7-5-8-15(3)11(14)6-9-16(4)12(15)10-13(17)18-16/h11-12H,5-10H2,1-4H3/t11?,12-,15+,16-/m1/s1 |
InChI Key |
IMKJGXCIJJXALX-WTYXEBJDSA-N |
Isomeric SMILES |
C[C@]12CCCC(C1CC[C@@]3([C@@H]2CC(=O)O3)C)(C)C |
SMILES |
CC1(CCCC2(C1CCC3(C2CC(=O)O3)C)C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CC(=O)O3)C)C)C |
physical_description |
White crystalline powder; warm musky or woody aroma |
solubility |
Insoluble in water and oils; soluble in acetone and toluene slightly soluble (in ethanol) |
Synonyms |
sclareolide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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